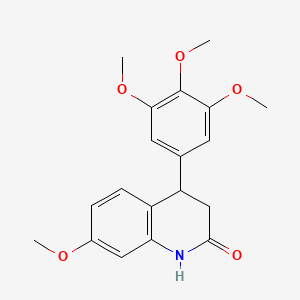![molecular formula C10H10F3N3O B11455874 4-methoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine](/img/structure/B11455874.png)
4-methoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-5-METHYL-4-(TRIFLUOROMETHYL)-1H,4H-PYRIDO[4,3-D]PYRIMIDINE: is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with methoxy, methyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-5-METHYL-4-(TRIFLUOROMETHYL)-1H,4H-PYRIDO[4,3-D]PYRIMIDINE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and formamidine derivatives.
Introduction of Substituents: The methoxy, methyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to partially or fully reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins involved in cell signaling pathways .
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, especially as potential anticancer agents due to its ability to inhibit specific enzymes involved in cell proliferation .
Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides and fungicides, leveraging the unique properties of the trifluoromethyl group to enhance biological activity .
Mechanism of Action
The mechanism of action of 4-METHOXY-5-METHYL-4-(TRIFLUOROMETHYL)-1H,4H-PYRIDO[4,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl)methylamine
- 4-(Trifluoromethyl)benzenemethanamine
Comparison: Compared to these similar compounds, 4-METHOXY-5-METHYL-4-(TRIFLUOROMETHYL)-1H,4H-PYRIDO[4,3-D]PYRIMIDINE is unique due to its pyrido[4,3-d]pyrimidine core, which provides a distinct scaffold for biological activity. The presence of the methoxy and methyl groups further enhances its chemical properties, making it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C10H10F3N3O |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
4-methoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H10F3N3O/c1-6-8-7(3-4-14-6)15-5-16-9(8,17-2)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
InChI Key |
OBXRHJTWGBUXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(N=CN2)(C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11455795.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11455799.png)
![ethyl 4-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11455805.png)
![6-Tert-butyl-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455810.png)

![Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate](/img/structure/B11455822.png)
![4-amino-N-[2-({5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11455823.png)
![N-(3-{[(3-chloro-7-nitro-1-benzothiophen-2-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11455842.png)
![(2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11455846.png)
![(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11455852.png)
![ethyl 6-(1-benzofuran-2-carbonylimino)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455861.png)
![Ethyl 4-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate](/img/structure/B11455867.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11455877.png)
![2-[(2,3-dimethylphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11455890.png)
